Biochemical Selectivity: 22-Fold Preference for CK1ε Over CK1δ
PF-4800567 hydrochloride exhibits a 22-fold greater potency for CK1ε (IC₅₀ = 32 nM) compared to CK1δ (IC₅₀ = 711 nM) in a cell-free kinase assay, providing a clear selectivity window to dissect CK1ε-specific functions [1]. This contrasts with the pan-CK1δ/ε inhibitor PF-670462, which inhibits both isoforms with roughly equal nanomolar potency, and the less selective inhibitor IC261, which also targets other kinases [1][2].
| Evidence Dimension | Biochemical Potency (IC₅₀) |
|---|---|
| Target Compound Data | CK1ε: 32 nM; CK1δ: 711 nM |
| Comparator Or Baseline | PF-670462 (pan-inhibitor): Inhibits both CK1δ and CK1ε with similar nanomolar potency. IC261: Less selective, with reported activity against other kinases. |
| Quantified Difference | 22-fold selectivity for CK1ε over CK1δ |
| Conditions | In vitro kinase assay using purified recombinant CK1ε and CK1δ |
Why This Matters
This level of selectivity is essential for researchers aiming to attribute a biological phenotype specifically to CK1ε activity rather than to the combined or independent action of CK1δ.
- [1] Walton, K. M., Fisher, K., Rubitski, D., Marconi, M., Meng, Q. J., Sládek, M., ... & Loudon, A. S. (2009). Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. Journal of Pharmacology and Experimental Therapeutics, 330(2), 430-439. View Source
- [2] Cheong, J. K., Nguyen, T. H., Wang, H., Tan, P., Voorhoeve, P. M., Lee, S. H., & Virshup, D. M. (2011). IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ε and Wnt/β-catenin independent inhibition of mitotic spindle formation. Oncogene, 30(22), 2558-2569. View Source
